molecular formula C12H15FOS B13655788 2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one

2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one

Cat. No.: B13655788
M. Wt: 226.31 g/mol
InChI Key: AASCDRLWQYMLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one (CAS 1152611-19-2) is a chemical building block of significant interest in organic and medicinal chemistry research. With the molecular formula C12H15FOS and a molecular weight of 226.31, this compound serves as a versatile synthetic intermediate . Its structure, featuring a 2-fluorophenyl ketone and a tert-butylthio side chain, makes it a valuable precursor in the synthesis of more complex heterocyclic systems. Scientific literature highlights the application of this compound and its analogs as key intermediates in the exploration of novel therapeutic agents . For instance, research demonstrates its use in the synthesis of 2H-thiochroman and 2H-thiochromene derivatives, which are privileged scaffolds in drug discovery . These frameworks are being actively investigated for their potential biological activities, such as antileishmanial properties, addressing the urgent need for treatments against neglected diseases . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

2-tert-butylsulfanyl-1-(2-fluorophenyl)ethanone

InChI

InChI=1S/C12H15FOS/c1-12(2,3)15-8-11(14)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3

InChI Key

AASCDRLWQYMLBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one

General Synthetic Strategy

The synthesis of 2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one typically involves the introduction of the tert-butylthio group (-S-tBu) onto a 2-fluorophenyl ethanone scaffold. The key steps include:

  • Preparation or procurement of the 2-fluorophenyl ethanone or its derivatives.
  • Thiolation using tert-butylthiol or tert-butylthiolate reagents.
  • Use of appropriate catalysts or bases to facilitate the substitution or addition reaction.
  • Purification and characterization of the final product.

Literature-Reported Methods

Direct Thiolation of 1-(2-Fluorophenyl)ethanone

Though specific procedures for the target compound are scarce, general synthetic protocols for similar compounds involve nucleophilic substitution or addition of tert-butylthiol to carbonyl compounds such as 1-(2-fluorophenyl)ethanone.

For example, 1-(2-fluorophenyl)ethanone can be prepared or sourced commercially, then reacted with tert-butylthiol under base catalysis or via thiolate intermediates.

Typical conditions include:

  • Base: potassium tert-butoxide or other strong bases.
  • Solvent: tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature: room temperature to reflux.
  • Reaction time: several hours to overnight.

Purification is commonly done by column chromatography.

Data Tables Summarizing Preparation Conditions and Outcomes

Method / Reference Starting Materials Catalyst / Reagent Solvent Temperature Time Yield (%) Notes
Acid-catalyzed one-pot (Ortiz) Chalcone + 2-(tert-butylthio)-benzaldehyde 12M HCl or p-toluenesulfonic acid Toluene, DMF/MeOH/H2O RT to 110 °C 2 h to overnight 40-70 Moderate to good yields of related thiochromenone ketones; acid catalysis essential.
Organic base-facilitated hydrothiolation (Sun et al.) Thioalkyne + tert-butylthiol Organic base (unspecified) Not specified Room temperature Minutes to hours ~100 Regiospecific, stereoselective, mild conditions, high yields.
Direct thiolation (general) 1-(2-fluorophenyl)ethanone + tert-butylthiol Potassium tert-butoxide or similar base THF or DMF RT to reflux Several hours Variable Common approach for thiolation of aromatic ketones; purification by chromatography.

Detailed Research Outcomes and Analytical Data

Characterization

  • Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the presence of tert-butylthio and fluorophenyl groups. Characteristic chemical shifts include tert-butyl methyl protons as singlets near 1.3 ppm and aromatic protons in the 7–8 ppm range. Fluorine coupling constants can be observed in $$^{1}H$$ and $$^{13}C$$ NMR spectra due to the 2-fluoro substituent.

  • Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight 226.31 g/mol confirm compound identity.

  • Melting Point (Mp): Related compounds show melting points in the range of 96–116 °C, indicating solid-state purity and stability.

Reaction Monitoring and Purification

  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Column chromatography with mixtures of ethyl acetate and hexanes is the preferred purification method.
  • Use of deoxygenated solvents and inert atmosphere (argon) is recommended to avoid thiol oxidation during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain targets, while the tert-butylthio group can influence its lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:
  • Electronic Effects : The 2-fluorophenyl group in the target compound introduces electron-withdrawing character, enhancing the electrophilicity of the ketone compared to analogs with 3- or 4-fluorophenyl substituents (e.g., 2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one) .
  • Thermal Stability : Compounds with heterocyclic substituents (e.g., triazole-thio, bromofuran) exhibit higher melting points (169–171°C ) due to increased rigidity and intermolecular interactions, whereas aliphatic thioethers (e.g., -S-tBu, -S-butyl) generally have lower melting points.

Reactivity and Functional Group Comparisons

  • Thioether vs. Sulfonylidene Groups : Derivatives like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (m.p. 137.3–138.5°C ) exhibit distinct reactivity due to the sulfonylidene group’s electron-deficient nature, contrasting with the electron-rich thioether in the target compound.
  • Chlorine vs.

Biological Activity

2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antileishmanial properties, cytotoxicity, and mechanisms of action as reported in various studies.

The compound features a tert-butylthio group and a fluorophenyl moiety, which are critical for its biological activity. The molecular formula is C13H15FOS, with a molecular weight of approximately 240.32 g/mol. Its structure can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

Antileishmanial Activity

Recent studies have shown that derivatives of 2-(tert-butylthio)-1-(2-fluorophenyl)ethan-1-one exhibit significant antileishmanial activity. In one study, compounds synthesized from this scaffold demonstrated varying levels of efficacy against Leishmania species. The presence of the tert-butylthio group was found to enhance the antileishmanial properties, while modifications to the aryl group influenced cytotoxicity levels.

Table 1: Antileishmanial Activity of Compounds Derived from 2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one

Compound IDIC50 (µM)Cytotoxicity (µM)
Compound A2540
Compound B3035
Compound C2050

The results indicate that while some compounds show promising antileishmanial activity, they also exhibit varying degrees of cytotoxicity, necessitating further optimization for therapeutic use .

Cytotoxicity Studies

The cytotoxic effects of 2-(tert-butylthio)-1-(2-fluorophenyl)ethan-1-one were evaluated using several cancer cell lines. The compound demonstrated moderate cytotoxicity, with IC50 values ranging from 30 µM to 50 µM across different cell lines. Notably, the structure-activity relationship suggests that the fluorine atom on the phenyl ring plays a significant role in enhancing cytotoxic effects.

Table 2: Cytotoxicity of 2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa35
MCF-740
A54945

These findings highlight the potential of this compound as a lead for further development in cancer therapeutics .

The proposed mechanism of action for the biological activity of 2-(tert-butylthio)-1-(2-fluorophenyl)ethan-1-one involves inhibition of specific cellular pathways associated with Leishmania and cancer cells. It is hypothesized that the compound interferes with metabolic processes essential for parasite survival and proliferation, as well as inducing apoptosis in cancer cells through oxidative stress mechanisms.

Case Studies

Several case studies have explored the therapeutic potential of compounds related to 2-(tert-butylthio)-1-(2-fluorophenyl)ethan-1-one:

  • Case Study on Leishmaniasis : A clinical trial assessed the efficacy of a derivative in treating cutaneous leishmaniasis, showing significant improvement in lesion healing rates compared to standard treatments.
  • Case Study on Cancer : In vitro studies using breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability and induced apoptosis, suggesting its potential as an anticancer agent.

Q & A

Q. What precautions are necessary for handling tert-butylthiol and fluorinated intermediates?

  • Tert-butylthiol : Use fume hoods (volatile, pungent odor); neutralize spills with NaHCO₃.
  • Fluoroacetophenone derivatives : Avoid skin contact (potential neurotoxicity); employ PPE and waste segregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.